4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE
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Overview
Description
4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . This compound is part of the benzamide class, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE typically involves the reaction of 2-methylphenylacetic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of automated systems ensures consistent quality and minimizes human error .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide group.
4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}PHENOL: Similar structure but with a hydroxyl group instead of an amide group.
Uniqueness
4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group allows for hydrogen bonding, enhancing its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
4-[[2-(2-methylphenyl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-2-3-5-13(11)10-15(19)18-14-8-6-12(7-9-14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUOMKXFXALCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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